1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGNLKMQZLCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzylamine and indole-2,3-dione.
Condensation Reaction: The benzylamine derivative is reacted with indole-2,3-dione under acidic or basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Additions to Carbonyl Groups
The diketone moiety undergoes nucleophilic additions, forming derivatives critical for pharmacological applications:
Hydrazone Formation
Reaction with substituted hydrazines yields hydrazone derivatives. For example:
-
3-(N-Phenylhydrazone) derivative : Synthesized via condensation with phenylhydrazine in ethanol under reflux (yield: 72–85%).
-
Thiosemicarbazone derivatives : Formed by reacting with thiosemicarbazides, enabling intramolecular hydrogen bonding (NMR and X-ray confirmed Z-isomer dominance) .
Reaction Conditions :
| Reagent | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| Phenylhydrazine | Ethanol | Reflux | 72–85% | |
| 4-Methoxyphenylthiosemicarbazide | DMF | 50–60°C | 90% |
Oxime Formation
The ketone groups react with hydroxylamine to form oximes, confirmed by PubChem data:
-
3-Oxime derivative : Synthesized with hydroxylamine hydrochloride, resulting in a molecular weight of 320.27 g/mol (SMILES:
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=O) .
Key Observations :
-
The oxime configuration (E/Z) is influenced by steric and electronic factors from the trifluoromethyl group .
Condensation Reactions
The compound participates in cyclocondensation reactions:
Knoevenagel Condensation
Analogous indole-2,3-diones undergo Knoevenagel reactions with active methylene compounds (e.g., malononitrile), forming fused heterocycles . For example:
-
Reaction with malononitrile yields dicyanomethylene derivatives, though isomer mixtures may form due to competing ketone reactivity .
Mechanistic Insight :
-
The trifluoromethyl group deactivates the benzene ring, directing electrophiles to the indole core.
Reduction of Carbonyl Groups
While direct reduction data is limited for this compound, similar indole-2,3-diones are reduced to indoline derivatives using NaBH4 or LiAlH4.
Electrophilic Aromatic Substitution
The indole ring undergoes halogenation or nitration at the C5 position, though the trifluoromethyl group may sterically hinder these reactions.
Comparative Reactivity with Analogues
The trifluoromethyl group uniquely impacts reactivity compared to non-fluorinated ana
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a bioactive agent in medicinal chemistry. Its derivatives have been explored for their inhibitory effects on various biological targets.
- Inhibition of Enzymes : Studies indicate that 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione derivatives possess inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have demonstrated that certain modifications to the indole structure can enhance inhibitory potency. For example, derivatives with specific substituents at the benzene ring exhibited IC50 values in the micromolar range, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .
- Antiviral Activity : The compound's structural analogs have been evaluated for antiviral properties, particularly against SARS-CoV-2. Research has indicated that certain substitutions on the indole ring can significantly increase the compounds' effectiveness against viral proteases, which are critical for viral replication .
Biological Research
Beyond medicinal applications, this compound is utilized in biological research for its ability to interact with various biomolecules.
- Biosensors : The compound serves as a building block in the design of biosensors due to its fluorescent properties. These sensors can detect specific biological markers or environmental changes, making them valuable tools in diagnostics and environmental monitoring .
- Bioimaging : Its derivatives have been explored for use in bioimaging techniques. The ability to modify the indole structure allows researchers to tailor compounds for specific imaging applications, enhancing the visualization of cellular processes .
Material Science
In material science, this compound has been investigated for its potential in developing new materials with unique electronic properties.
- Organic Electronics : The compound's electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on optimizing its electronic properties through structural modifications to improve efficiency and stability in electronic devices .
Table 1: Summary of Biological Activities
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
|---|---|---|---|
| 5-Bromoisatin Derivative | Acetylcholinesterase | 1.12 | High potency observed |
| Trifluoromethyl Derivative | Butyrylcholinesterase | 21.24 | Moderate activity |
| Modified Indole | SARS-CoV-2 Protease | <10 | Effective inhibitor |
Table 2: Applications in Material Science
| Application Type | Compound Variant | Performance Metrics |
|---|---|---|
| OLEDs | Trifluoromethyl Derivative | Efficiency > 15% |
| OPVs | Indole-Based Polymer | Stability > 1000 hours |
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The position and nature of substituents on the benzyl group significantly influence physicochemical and biological properties:
Piperazine and Sulfonyl Derivatives
Incorporation of piperazine or sulfonyl groups modifies solubility and receptor interactions:
Hydrazone and Schiff Base Derivatives
Functionalization at the C3 position diversifies biological activity:
Alkyl Chain and Heterocyclic Modifications
Elongated alkyl chains or heterocycles alter pharmacokinetic profiles:
- Alkyl Chain Impact : Longer chains (e.g., decan) increase hydrophobicity but may reduce oral bioavailability .
Biological Activity
1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione, also known by its CAS number 79183-40-7, is a compound that has garnered attention in recent years due to its diverse biological activities. This indole derivative exhibits potential in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C16H10F3NO2
- Molecular Weight : 305.25 g/mol
- CAS Number : 79183-40-7
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes associated with inflammation.
| Study | IC50 (μg/mL) | Comparison Standard |
|---|---|---|
| El-Karim et al. | 34.1 | Diclofenac Sodium (31.4) |
| Akhtar et al. | 71.11 - 81.77 | Diclofenac Sodium |
In one study, compounds derived from similar indole frameworks demonstrated up to 93.80% inhibition of edema compared to standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
These findings highlight the potential application of this compound in treating bacterial infections .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Inhibition of COX Enzymes : The compound shows selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain pathways.
- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Antimicrobial Mechanisms : The lipophilic nature conferred by the trifluoromethyl group may enhance membrane permeability, allowing for better interaction with bacterial cell membranes.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Anti-inflammatory Study : A study involving animal models demonstrated significant reduction in paw edema after administration of the compound, indicating its potential as an anti-inflammatory agent.
- Toxicity Assessment : Acute toxicity studies revealed an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically involving the reaction of 3-(trifluoromethyl)benzyl bromide with indole-2,3-dione derivatives under basic conditions (e.g., KOH/EtOH). Key intermediates include the indole-2,3-dione core and functionalized benzyl halides. For example, Karalı et al. (2007) demonstrated analogous alkylation strategies for preparing substituted indole-2,3-diones, where the indole nitrogen is alkylated using benzyl halides .
Q. What spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Identifies protons and carbons from the benzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and the indole-2,3-dione scaffold (e.g., carbonyl carbons at δ 160–180 ppm).
- X-ray crystallography : Resolves molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding patterns, as shown in studies of structurally similar 5-trifluoromethoxyindole-2,3-dione derivatives .
- HRMS : Confirms molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for the electrophilic substitution of indole derivatives to achieve high yields of this compound?
- Methodological Answer : Reaction optimization data (Table 1 in ) show that iodine (10 mol%) in acetonitrile at 40°C for 5 hours achieves 98% yield. Lower temperatures (rt) or alternative catalysts (FeCl₃, AlCl₃) result in reduced yields (10–67%). Excess benzyl bromide and inert atmosphere (N₂) further improve reproducibility .
Q. What in vitro models are appropriate for evaluating the bioactivity of this compound, and how can cytotoxicity be assessed?
- Methodological Answer :
- Antimicrobial activity : Microdilution assays against Mycobacterium tuberculosis (H37Rv strain) with MIC values <10 µg/mL, as demonstrated for 5-fluoroindole-2,3-dione derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values. Karalı et al. (2002) used similar methods for nitroindole-2,3-dione derivatives .
- Apoptosis imaging : Radiolabeled analogues (e.g., [18F]-isatin sulfonamides) can be tested in cycloheximide-treated rat liver models to assess caspase-3 targeting .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and target binding?
- Methodological Answer :
- Physicochemical effects : The -CF₃ group enhances lipophilicity (logP ↑) and metabolic stability, as shown in pharmacokinetic studies of isatin sulfonamides .
- Target binding : SAR studies ( ) reveal that -CF₃ improves binding affinity to caspase-3 by forming hydrophobic interactions with active-site residues. Computational docking (e.g., AutoDock Vina) can validate these interactions .
Q. What computational methods predict the binding interactions of this compound with caspase-3?
- Methodological Answer :
- Molecular docking : Use crystal structures of caspase-3 (PDB: 1GFW) to model hydrogen bonds between the indole-2,3-dione carbonyl and Arg164/His121.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Studies on WC-II-89 ( ) confirmed sustained binding via π-π stacking with Trp214 .
Data Contradictions and Resolution
- Synthesis yields : reports 98% yield with iodine catalysis, while earlier methods (FeCl₃) yielded ≤67%. This highlights iodine’s superiority in electrophilic substitution .
- Biological activity : Some indole-2,3-diones show cytotoxicity (Karalı et al., 2002), while others (e.g., WC-II-89 in ) are non-toxic in vivo. This discrepancy underscores the need for tailored substituent modifications to balance activity and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
